REACTION_CXSMILES
|
[C:1]1(OB(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:11][O:12][B:13]([OH:15])[OH:14].[C:16]1(O)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[B:13]([O:15][CH2:1][CH2:6][CH2:5][CH2:4][CH2:3][CH3:2])([O:14][CH2:16][CH2:21][CH2:20][CH2:19][CH2:18][CH3:17])[O:12][CH2:11][CH2:3][CH2:2][CH2:1][CH2:6][CH3:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OB(O)O
|
Name
|
methylboric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COB(O)O
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CONCENTRATION
|
Details
|
the solvent is concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
followed by distillation or crystallization and recrystallization with an appropriate solvent, whereby a corresponding boron compound
|
Type
|
CUSTOM
|
Details
|
can be obtained
|
Name
|
|
Type
|
|
Smiles
|
B(OCCCCCC)(OCCCCCC)OCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |